1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Lipophilicity CNS Drug Design Physicochemical Profile

Late-stage N-alkylation of pyrazoles often leads to low yields and regioisomer contamination that undermine CNS drug properties. Purchasing pre-functionalized 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (CAS 1172475-45-4) eliminates this step. Key advantages: • Pre-installed N1-isopropyl blocks competing N2-alkylation, delivering a single regio-defined core. • TPSA reduced to 63.6 Ų with zero H-bond donors aligns with CNS permeability guidelines. • 95% purity supports reproducible coupling without re-purification. • Avoids the activity-eroding 5-methyl byproduct that results from isomeric mixtures.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1172475-45-4
Cat. No. B1361029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-3-methyl-4-nitro-1H-pyrazole
CAS1172475-45-4
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1[N+](=O)[O-])C(C)C
InChIInChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)6(3)8-9/h4-5H,1-3H3
InChIKeyDNAWRQUADBGXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-methyl-4-nitro-1H-pyrazole (CAS 1172475-45-4) – Pyrazole Building Block for Kinase-Targeted Synthesis


1-Isopropyl-3-methyl-4-nitro-1H-pyrazole (CAS 1172475-45-4) is a 1,3,4-trisubstituted pyrazole bearing an isopropyl group at N1, a methyl group at C3, and a nitro group at C4 . It is a yellow crystalline solid with molecular formula C₇H₁₁N₃O₂ (MW 169.18) and a computed XLogP3 of 1.2, placing it in a favorable lipophilicity range for blood–brain barrier penetration predictions . The compound serves primarily as a protected, regio-defined synthetic intermediate for medicinal chemistry programs targeting leucine-rich repeat kinase 2 (LRRK2) and other kinase-driven diseases .

1
Core Workflow
Protected, regio-defined synthetic intermediate for medicinal chemistry programs targeting LRRK2 and other kinases.
2
Physicochemical Profile
Moderate lipophilicity (XLogP3 1.2) and zero H-bond donors align with CNS permeability research fit.
3
Synthetic Advantage
Pre-installed N1-isopropyl group avoids low-yielding late-stage N-alkylation with competing regioisomer formation.

Why 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Intermediates


The N1-isopropyl substituent is not a passive structural feature; it simultaneously eliminates the H-bond donor character of the pyrazole NH, lowers topological polar surface area (TPSA), and increases calculated logP relative to the parent 3-methyl-4-nitro-1H-pyrazole . These changes are critical determinants of CNS permeability and off-target liability in kinase inhibitor programs [1]. Furthermore, the pre-installed isopropyl group obviates a low-yielding, late-stage N-alkylation step that frequently suffers from regioisomer formation when competing N2-alkylation is possible . Simply substituting a 1-methyl or 1-ethyl analog will alter the steric and electronic profile of downstream SAR, potentially compromising the selectivity gains achieved by the isopropyl motif.

Current Compound 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole
Generic Pyrazole Intermediates

N1-methyl or N1-ethyl analogs may shift the steric and electronic profile, potentially altering downstream SAR and compromising selectivity gains from the isopropyl motif.

Current Compound 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole
N1-Unsubstituted Parent

The absence of the isopropyl group retains an H-bond donor and higher TPSA, which may not transfer the CNS permeability profile of the target compound.

Current Compound 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole
5-Methyl Regioisomer

Procurement of the 5-methyl isomer (CAS 1245773-04-9) would lead to a distinct aminopyrazole scaffold after reduction, likely inactive or selectivity-compromised in kinase inhibitor series.

Quantitative Evidence Guide – 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole Versus Closest Analogs


Increased Calculated Lipophilicity (XLogP3) Versus N1-Methyl Analog for CNS Program Fit

The target compound exhibits a computed XLogP3 of 1.2 (or LogP 1.68 depending on the algorithm), which is 0.7 log units higher than the N1,N3-dimethyl analog (XLogP3 0.5) and approximately 0.15–0.6 log units above the N1-H parent . This shift moves the compound closer to the CNS 'sweet spot' (XLogP3 1–3) without exceeding it.

Calculated Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 = +0.7 vs. N1,N3-dimethyl analog (1.2 vs. 0.5)
Supports CNS program hit-to-lead selection via moderate lipophilicity shift
Computed values; experimental logP may differ
Lipophilicity CNS Drug Design Physicochemical Profile

Lower Topological Polar Surface Area (TPSA) and Absence of H-Bond Donor Versus N1-H Parent

The isopropyl substitution at N1 completely removes the pyrazole NH hydrogen-bond donor, reducing the experimental TPSA to 63.6 Ų compared to 74.5 Ų (or 71.82 Ų) for the N1-H parent compound [1]. The TPSA is essentially identical to the N1-methyl analog (63.64 Ų) but the H-bond donor count is zero for both N1-alkyl derivatives versus one for the unsubstituted pyrazole.

Topological Polar Surface Area (TPSA)
Cross-study comparable
ΔTPSA ≈ –10.9 Ų vs. N1-H parent (63.6 vs. 74.5 Ų); 0 H-bond donors
TPSA reduction below 70 Ų aligns with reported CNS permeability guidelines
Computational values; threshold is context-dependent
TPSA Membrane Permeability Central Nervous System

Regioisomeric Certainty – Single Isomer 3-Methyl-4-nitro-1-isopropyl-1H-pyrazole Versus 5-Methyl Regioisomer

The compound is a defined, single regioisomer (3-methyl) as confirmed by its IUPAC name 3-methyl-4-nitro-1-propan-2-ylpyrazole and distinct InChI Key (DNAWRQUADBGXSR-UHFFFAOYSA-N) . The 5-methyl isomer (CAS 1245773-04-9) shares the same molecular formula but carries the methyl group at C5 instead of C3, producing a distinct InChI Key and predicted altered reactivity in the nitro reduction step commonly used to generate the 4-aminopyrazole scaffold . For end-users synthesizing LRRK2 inhibitors, the wrong regioisomer would produce a 5-substituted aminopyrazole that is likely inactive or selectivity-compromised.

Regioisomeric Identity
Class-level inference
Single 3-methyl regioisomer confirmed (InChI Key: DNAWRQUADBGXSR-UHFFFAOYSA-N)
Correct regioisomer is critical for 4-aminopyrazole scaffold synthesis; 5-methyl analog likely inactive
Biological differentiation inferred from kinase inhibitor SAR literature
Regiochemistry Synthetic Intermediate Isomeric Purity

Verified Purity Specification for Reliable Stoichiometry in Multi-Step Synthesis

Commercially sourced 1-isopropyl-3-methyl-4-nitro-1H-pyrazole is supplied at a verified purity of 97% (HPLC) per the ChemScene certificate of analysis , matching or exceeding the ≥95% specification typical for the N1-H parent (97% from Thermo Fisher) and the N1-ethyl analog (95%) . This purity is sufficient for use as a stoichiometric reagent without re-purification, reducing variability in multi-step medicinal chemistry workflows.

Commercial Purity Specification
Supporting evidence
97% (HPLC); equivalent to best-in-class for the series
Enables direct use without re-purification, supporting reproducible multi-step synthesis
Batch-to-batch variability may apply
Purity Chemical Sourcing Reproducible Synthesis

Procurement-Guided Application Scenarios for 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole


Late-Stage Diversification of LRRK2 Inhibitor Scaffolds

When a medicinal chemistry program demands a 4-aminopyrazole core with a fixed N1-isopropyl substituent, purchasing the pre-functionalized nitro intermediate (CAS 1172475-45-4) eliminates the low-yielding N-alkylation step that often suffers from competing N2-regioisomer formation . The reduced TPSA (63.6 Ų) and zero H-bond donor count, compared to the N1-H parent, better align with CNS drug property guidelines, making it the preferred intermediate for brain-penetrant LRRK2 inhibitors [1].

Parallel Synthesis of Kinase-Targeted Libraries Requiring Uniform N1 Substitution

For synthesizing focused libraries of aminopyrimidine or aminopyridine kinase inhibitors, this compound provides a single, batch-controlled source of the N1-isopropyl-3-methyl-4-nitro-1H-pyrazole core . Its 97% purity (equivalent to the N1-H parent) supports reproducible coupling chemistry without re-purification, and the defined 3-methyl regioisomer avoids the activity-eroding 5-methyl byproduct that would result from using an isomeric mixture [1].

Physicochemical Property Optimization in CNS Drug Discovery

The compound's calculated XLogP3 of 1.2 places it 0.7 log units above the N1,N3-dimethyl analog, yet still within the CNS-favorable range (1–3) . This moderate lipophilicity, combined with a TPSA of 63.6 Ų, makes it a suitable fragment or intermediate for CNS programs where maximizing passive permeability while minimizing P-glycoprotein efflux is critical [1].

Agrochemical Intermediate with Defined Regiochemical Identity

Pyrazole derivatives with nitro and alkyl substituents are privileged scaffolds in agrochemical discovery . This compound offers the specific 1-isopropyl-3-methyl-4-nitro substitution pattern required by certain patent-defined herbicidal and fungicidal pyrazole series, where the isopropyl group has been shown to confer favorable field stability and target-site binding compared to methyl or ethyl analogs [1].

Application
Selection Property
Validation Focus
LRRK2 Inhibitor Scaffold Diversification
Pre-installed N1-isopropyl and regio-defined 3-methyl core
Elimination of low-yielding N-alkylation; downstream SAR consistency
Kinase-Targeted Parallel Library Synthesis
Batch-controlled purity and single regioisomer identity
Reproducible coupling chemistry; absence of 5-methyl byproduct
CNS Drug Discovery Property Optimization
Moderate lipophilicity (XLogP3 1.2) and reduced TPSA
Passive permeability assessment; P-glycoprotein efflux liability review
Agrochemical Intermediate with Defined Regiochemistry
Specific 1-isopropyl-3-methyl-4-nitro substitution pattern
Target-site binding and field stability context from patent-defined series

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